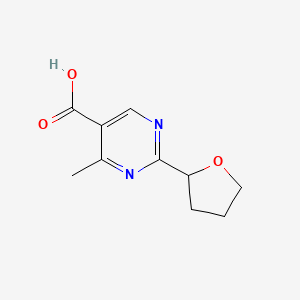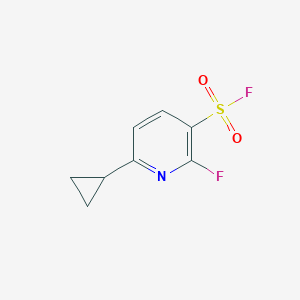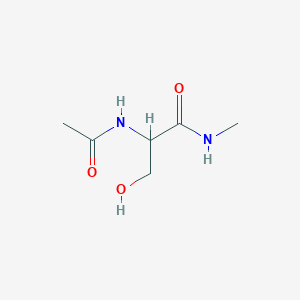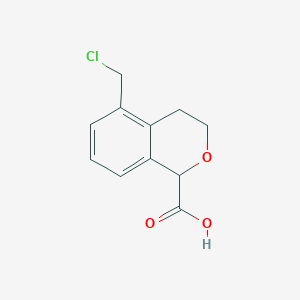
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the chloromethylation of a benzopyran derivative. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran-1-carboxylic acid with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position. The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. For instance, the use of sulfuric acid as a catalyst in the chloromethylation reaction can improve the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is primarily based on its ability to interact with various molecular targets and pathways. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Methyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Comparison
Compared to its analogs, 5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11ClO3 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
5-(chloromethyl)-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-6-7-2-1-3-9-8(7)4-5-15-10(9)11(13)14/h1-3,10H,4-6H2,(H,13,14) |
InChI-Schlüssel |
UJEMOJQNLJNQRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=CC=CC(=C21)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


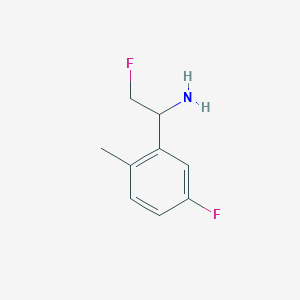
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)

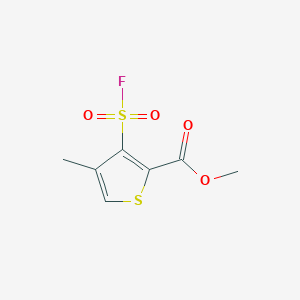
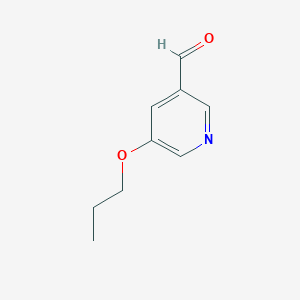

![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
